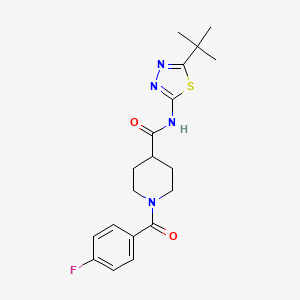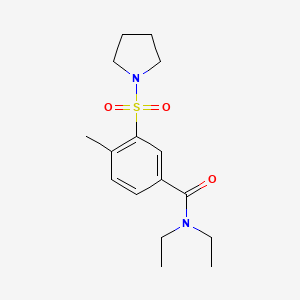
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide
説明
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB) enzyme, which plays a crucial role in various cellular processes such as cell growth, survival, and metabolism.
作用機序
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide exerts its pharmacological effects by inhibiting the protein kinase B (this compound) enzyme, also known as Akt. This compound is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell growth, survival, and metabolism. It is overactivated in many types of cancers and is a key mediator of the PI3K/Akt/mTOR signaling pathway. By inhibiting this compound, this compound blocks the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of this compound and its downstream targets such as mTOR, leading to the inhibition of cell growth and proliferation. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models by activating the AMPK signaling pathway. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation.
実験室実験の利点と制限
One of the main advantages of 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide is its potency and selectivity for this compound inhibition. It has been shown to have a higher inhibitory activity towards this compound than other known this compound inhibitors such as LY294002 and wortmannin. Moreover, it has been shown to have minimal toxicity towards normal cells and tissues. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in in vivo experiments.
将来の方向性
There are several future directions for the research on 2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective this compound inhibitors based on the structure of this compound. Moreover, future studies can focus on improving the solubility and bioavailability of this compound to enhance its efficacy in in vivo experiments.
科学的研究の応用
2-fluoro-N-(2-phenylethyl)-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway, which is overactivated in many types of cancers. Moreover, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. Additionally, it has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-fluoro-N-(2-phenylethyl)-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c21-19-10-9-17(27(25,26)23-13-5-2-6-14-23)15-18(19)20(24)22-12-11-16-7-3-1-4-8-16/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNCRMJQKSDQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4445623.png)
![3-(benzoylamino)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4445627.png)

![N-(2-hydroxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445646.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenylacetamide](/img/structure/B4445653.png)

![2,6-dimethoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4445683.png)

![N-(2,6-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445697.png)
![2-[(cyclohexylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B4445703.png)
![2-[(3-chloro-4-ethoxybenzyl)amino]butan-1-ol hydrochloride](/img/structure/B4445710.png)
![6-[(3-isoxazolylmethyl)(methyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B4445712.png)
![4-[(tert-butylamino)methyl]benzoic acid hydrochloride](/img/structure/B4445718.png)

